6-Methylquinazoline-2-carboxylic acid hydrochloride
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Overview
Description
6-Methylquinazoline-2-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C10H9ClN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinazoline-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methylquinazoline.
Carboxylation: The 6-methylquinazoline is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position.
Hydrochloride Formation: Finally, the carboxylic acid derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same steps as in laboratory preparation, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the carboxylic acid group.
Reduction: Reduction reactions may target the quinazoline ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Products may include quinazoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the quinazoline ring or carboxylic acid group.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 6-Methylquinazoline-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The quinazoline ring can interact with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to specific targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Quinazoline: The parent compound, lacking the methyl and carboxylic acid groups.
6-Methylquinazoline: Similar structure but without the carboxylic acid group.
2-Carboxyquinazoline: Lacks the methyl group at the 6-position.
Uniqueness: 6-Methylquinazoline-2-carboxylic acid hydrochloride is unique due to the presence of both the methyl group at the 6-position and the carboxylic acid group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
6-methylquinazoline-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c1-6-2-3-8-7(4-6)5-11-9(12-8)10(13)14;/h2-5H,1H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYJZUVWVMESNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2C=C1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671242 |
Source
|
Record name | 6-Methylquinazoline-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204812-19-0 |
Source
|
Record name | 2-Quinazolinecarboxylic acid, 6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204812-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylquinazoline-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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